Cas no 142279-42-3 (Shizukaol D)

Shizukaol D structure
Shizukaol D structure
Product Name:Shizukaol D
Número CAS:142279-42-3
MF:C33H38O9
Megavatios:578.65
CID:180679
PubChem ID:70698151
Update Time:2025-04-24

Shizukaol D Propiedades químicas y físicas

Nombre e identificación

    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, (2Z)-
    • Shizukaol D
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,1
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a...
    • Cyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan,propanoic acid deriv.
    • Propanoicacid, 2-[9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, [1aR-(1aa,1bb,2b,4ab,4bS*,8aa,9a,9aa,10aa,10bb,10cb,11ba)]-
    • methyl 2-[(2S,13S,20S)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-
    • Q27138127
    • HY-N1302
    • CHEBI:69785
    • FS-10343
    • CS-0016706
    • methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
    • 142279-42-3
    • CHEMBL3810102
    • AKOS040762343
    • methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.0^{2,6.0^{2,14.0^{8,13.0^{10,12.0^{17,19.0^{20,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
    • DA-57841
    • methyl (2Z)-2-((1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo(14.7.1.02,6.02,14.08,13.010,12.017,19.020,24)tetracosa-5,16(24)-dien-23-ylidene)propanoate
    • Propanoic acid, 2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-, methyl ester, (2Z)-
    • Renchi: 1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1
    • Clave inchi: UEHIWILSQZCXQY-LWKKLXHHSA-N
    • Sonrisas: O1C(C(CO)=C2C[C@H]3[C@H](COC(C)=O)[C@H]4C[C@H]4[C@]3(C)[C@@H]3CC4=C5[C@H](/C(=C(/C(=O)OC)\C)/C([C@@H]([C@@]5(C)[C@@H]5C[C@@H]54)O)=O)[C@@]132)=O

Atributos calculados

  • Calidad precisa: 578.25200
  • Masa isotópica única: 578.252
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 42
  • Cuenta de enlace giratorio: 6
  • Complejidad: 1500
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 12
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.7
  • Superficie del Polo topológico: 136

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.4±0.1 g/cm3
  • Punto de ebullición: 780.8±60.0 °C at 760 mmHg
  • Punto de inflamación: 253.4±26.4 °C
  • PSA: 136.43000
  • Logp: 2.44790
  • Presión de vapor: 0.0±6.1 mmHg at 25°C

Shizukaol D Información de Seguridad

Shizukaol D PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5013-1 mg
Shizukaol D
142279-42-3
1mg
¥2835.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S33600-5mg
Shizukaol D
142279-42-3
5mg
¥5600.0 2021-09-07
TargetMol Chemicals
TN5013-5 mg
Shizukaol D
142279-42-3 98%
5mg
¥ 4,890 2023-07-10
TargetMol Chemicals
TN5013-1 mL * 10 mM (in DMSO)
Shizukaol D
142279-42-3 98%
1 mL * 10 mM (in DMSO)
¥ 7430 2023-09-15
TargetMol Chemicals
TN5013-5mg
Shizukaol D
142279-42-3
5mg
¥ 4890 2024-07-19
A2B Chem LLC
AA69949-5mg
Shizukaol D
142279-42-3 98% by HPLC
5mg
$830.00 2024-04-20
A2B Chem LLC
AA69949-10mg
Shizukaol D
142279-42-3 98% by HPLC
10mg
$1379.00 2024-04-20
A2B Chem LLC
AA69949-25mg
Shizukaol D
142279-42-3 98% by HPLC
25mg
$2875.00 2024-04-20
A2B Chem LLC
AA69949-50mg
Shizukaol D
142279-42-3 98% by HPLC
50mg
$4873.00 2024-04-20
A2B Chem LLC
AA69949-100mg
Shizukaol D
142279-42-3 98% by HPLC
100mg
$8405.00 2024-04-20
Proveedores recomendados
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd